molecular formula C18H24N2O5S B2951232 4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione CAS No. 1904028-58-5

4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione

Cat. No.: B2951232
CAS No.: 1904028-58-5
M. Wt: 380.46
InChI Key: JXUQKAAGEWQVGK-UHFFFAOYSA-N
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Description

4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, a piperazine ring, and a thiane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst . The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the incorporation of the thiane-1,1-dione moiety through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced thiane derivatives, and various substituted piperazine derivatives. These products can be further utilized in different applications, including drug development and materials science .

Scientific Research Applications

4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The benzodioxine ring can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The thiane-1,1-dione moiety can participate in redox reactions, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-[4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c21-18(15-2-1-3-16-17(15)25-11-10-24-16)20-8-6-19(7-9-20)14-4-12-26(22,23)13-5-14/h1-3,14H,4-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUQKAAGEWQVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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